molecular formula C17H22N4O3 B2527579 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide CAS No. 70862-88-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B2527579
CAS No.: 70862-88-3
M. Wt: 330.388
InChI Key: FZXFDPBYIPMDIK-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide” is a chemical compound . It is also known by other names such as “d,l-Antipyryl-morpholino-essigsaeure”, “1-Phenyl-2,3-dimethyl-5-pyrazolon-4-ylmorpholinessigsaeure”, and "Antipyryl-morpholino-essigsaeure" .


Synthesis Analysis

The synthesis of this compound has been studied in the context of copper (II) complexes . The ligand and its copper (II) chelates have been prepared and investigated using several physicochemical techniques .


Molecular Structure Analysis

The structures of the ligand and its copper (II) complexes have been characterized by x-ray single crystal diffraction . The ligand crystalizes in the monoclinic P21/n space group .


Chemical Reactions Analysis

The copper (II) complexes show distorted square-planar geometries, with the ligand behaving as a bidentate NS chelating agent . The ligand coordinates to the copper (II) ions through the N atom of the pyrazolyl ring and the thione S atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a bond length of 1.678 (2) Å, which is slightly longer than that reported for C = S bond length (1.599 Å) .

Scientific Research Applications

Antifungal Agents

Compounds derived from morpholin-4-yl)acetamide, such as "N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide," have been identified as potent antifungal agents against various species including Candida and Aspergillus, showcasing broad antifungal in vitro activity and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

Coordination Complexes

Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity due to the effect of hydrogen bonding in the self-assembly process, highlighting their potential in medicinal chemistry and materials science (Chkirate et al., 2019).

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds display variable antimicrobial effectiveness against selected microbial species, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been reported, with certain derivatives exhibiting significant anti-inflammatory activity. This underscores the potential of pyrazole-acetamide derivatives in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Herbicidal Use

Chloroacetamides like alachlor and metazachlor, which have structural similarities to pyrazole-acetamide derivatives, are used as selective herbicides. Their mechanism involves inhibiting fatty acid synthesis in various plants, indicating the potential agricultural applications of related compounds (Weisshaar & Böger, 1989).

Future Directions

The future directions for this compound could involve further investigation into its properties and potential applications, particularly given its observed antimicrobial activity .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13-16(18-15(22)12-20-8-10-24-11-9-20)17(23)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXFDPBYIPMDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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